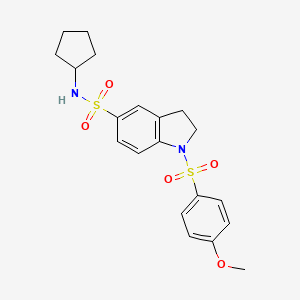

N-cyclopentyl-1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide

Description

Properties

IUPAC Name |

N-cyclopentyl-1-(4-methoxyphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-27-17-6-8-18(9-7-17)29(25,26)22-13-12-15-14-19(10-11-20(15)22)28(23,24)21-16-4-2-3-5-16/h6-11,14,16,21H,2-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQRLUPARPJPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multi-step organic reactions. The starting materials often include cyclopentylamine, 4-methoxybenzenesulfonyl chloride, and indole derivatives. The reaction conditions may involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or methoxybenzenesulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the indole moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

KN-93 and KN-92 (CaMKII Inhibitors)

Structural Similarities :

- KN-93: 2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine.

- KN-92: 2-[N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine phosphate.

Both compounds share the 4-methoxybenzenesulfonyl group but differ in the presence of a hydroxyethyl substituent (KN-93) versus a phosphate group (KN-92) .

Functional Differences :

- This highlights the critical role of the hydroxyethyl group in bioactivity.

| Parameter | Target Compound | KN-93 | KN-92 |

|---|---|---|---|

| Core Structure | Dihydroindole | Benzylamine | Benzylamine |

| 4-Methoxybenzenesulfonyl | Yes | Yes | Yes |

| Key Substituent | Cyclopentyl | Hydroxyethyl | Phosphate |

| Biological Activity | Not reported | CaMKII inhibition | Inactive analog |

SU11274 (c-Met Inhibitor)

Structure : (3Z)-N-(3-chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide.

Comparison :

Functional Impact :

N-(4-Methoxybenzenesulfonyl)-bis((4-methoxybenzenesulfonyl(oxy))ethyl)amine (2b)

Structure : Features dual 4-methoxybenzenesulfonyl groups linked to an ethylamine backbone.

Comparison :

Comparison :

- Structural Simplicity: No cyclopentyl or methoxybenzenesulfonyl groups.

- Molecular Weight : 234.71 g/mol (vs. ~400–500 g/mol estimated for the target compound), impacting solubility and bioavailability.

Key Research Findings and Implications

Substituent-Driven Bioactivity : The hydroxyethyl group in KN-93 and the piperazine moiety in SU11274 underscore the importance of substituents in target engagement .

Core Scaffold Flexibility : The dihydroindole core (target compound, SU11274) supports diverse therapeutic applications, while benzylamine derivatives (KN-93/92) are more specialized .

Synthetic Accessibility : Bis-sulfonylated compounds (e.g., 2b) achieve high yields but lack biological relevance compared to functionally optimized analogs .

Biological Activity

N-cyclopentyl-1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide compound characterized by its complex structure, which includes a cyclopentyl group and an indole moiety. This compound has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name : N-cyclopentyl-1-(4-methoxyphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide

- Molecular Formula : CHNOS

- CAS Number : 898657-52-8

The compound's structure allows for interactions with biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the indole moiety engages in π–π interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is relevant for anti-inflammatory and analgesic properties. For instance, a study on sulfonamide derivatives demonstrated their ability to block COX-2 in vitro and in vivo, highlighting their therapeutic potential in treating inflammatory conditions .

Case Studies

Several studies have evaluated the biological activity of related sulfonamide compounds:

- COX Inhibition : A series of sulfonamide-containing derivatives were tested for their ability to inhibit COX enzymes. One compound exhibited an IC value of 0.0032 µM for COX-2, showcasing potent inhibitory effects .

- Anti-inflammatory Effects : In vivo studies involving carrageenan-induced rat paw edema revealed that certain analogs reduced inflammation significantly compared to standard treatments like celecoxib .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the sulfonamide structure affect biological activity. The presence of specific substituents on the phenyl ring and the indole core can enhance or diminish the compound's efficacy against target enzymes.

| Compound | COX-2 Inhibition (IC µM) | Anti-inflammatory Activity |

|---|---|---|

| Compound A | 0.0032 | High |

| Compound B | 0.10 | Moderate |

Q & A

Q. What are the key synthetic routes for N-cyclopentyl-1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide, and what challenges arise during synthesis?

The synthesis typically involves sequential sulfonylation and coupling reactions. For example, sulfonylation of a dihydroindole precursor with 4-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) is followed by cyclopentylamine coupling. Challenges include managing moisture-sensitive intermediates and achieving regioselectivity due to competing reactive sites. Inert atmospheres (argon/nitrogen) and low temperatures are critical to minimize side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

Spectroscopic techniques are essential:

- NMR : H and C NMR confirm regiochemistry (e.g., distinguishing sulfonamide vs. sulfonyl groups).

- IR : Peaks near 1150–1350 cm verify sulfonamide S=O stretching.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., resolving isotopic patterns for sulfur atoms). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive 3D structural confirmation .

Q. What solvent systems are optimal for recrystallization to ensure purity?

Mixed polar/non-polar solvents (e.g., ethanol/diethyl ether or acetone/hexane) are effective. Recrystallization at controlled cooling rates (e.g., 0.5°C/min) minimizes amorphous byproducts. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with ≥95% threshold .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in sulfonamide groups). Solutions include:

- Variable-temperature NMR : Cooling to –40°C slows rotation, simplifying splitting.

- COSY/NOESY : Identifies through-space couplings to confirm spatial proximity of protons.

- DFT calculations : Predicts optimized geometries and chemical shifts (e.g., using Gaussian 16) .

Q. What strategies optimize yield in multi-step syntheses involving reactive intermediates?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines to prevent undesired sulfonylation.

- Flow Chemistry : Enhances control over exothermic reactions (e.g., sulfonyl chloride additions).

- In-situ Monitoring : ReactIR tracks intermediate formation, enabling timely quenching .

Q. How does the compound’s conformational flexibility impact its biological activity?

Molecular dynamics simulations (e.g., GROMACS) reveal dominant conformers in aqueous vs. lipid environments. For example, the cyclopentyl group may adopt chair-like or twisted conformations, altering binding pocket accessibility. Experimental validation via surface plasmon resonance (SPR) correlates conformation with target affinity .

Data Analysis & Experimental Design

Q. What crystallographic parameters are critical for resolving disorder in the sulfonyl groups?

Q. How are reaction kinetics analyzed for sulfonamide formation under varying pH?

Pseudo-first-order kinetics (excess amine) are monitored via UV-Vis (λ = 270 nm for sulfonamide formation). Buffer systems (e.g., phosphate pH 7.4 vs. acetate pH 5.0) reveal pH-dependent rate constants. Eyring plots calculate activation entropy/enthalpy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.